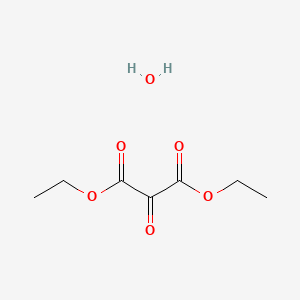

Diethyl 2-oxomalonate hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl 2-oxopropanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWEABZDCFLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Oxomalonate Hydrate

Oxidation Reactions of Diethyl Malonate Precursors

Direct oxidation of the active methylene (B1212753) group in diethyl malonate offers a more streamlined approach to diethyl 2-oxomalonate hydrate (B1144303).

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a powerful one-electron oxidizing agent that can be used to synthesize 1,2,3-tricarbonyl compounds from 1,3-dicarbonyls. acs.orgorganic-chemistry.org The synthesis of diethyl 2-oxomalonate hydrate using this method proceeds as follows:

Reaction Conditions: Diethyl malonate is dissolved in anhydrous acetonitrile (B52724) under an oxygen atmosphere. acs.orgnih.gov CAN is then added to the stirred solution, and the reaction mixture is stirred at room temperature for an extended period (e.g., 4 days). acs.orgnih.gov

Work-up: After the reaction, the solution is concentrated, and the residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with brine. acs.orgnih.gov

A specific study reported the synthesis of this compound from diethyl malonate mediated by CAN. acs.org

Table 1: CAN-Mediated Oxidation of Diethyl Malonate

| Starting Material | Oxidant | Solvent | Atmosphere | Reaction Time | Product |

|---|

Data derived from a 2023 study on the total synthesis of melosatin A. acs.orgnih.gov

A highly efficient and safer method for the preparation of diethyl 2-oxomalonate involves the oxidation of diethyl malonate with an aqueous solution of sodium chlorite (B76162) (NaClO₂). wikipedia.orgwikiwand.com This method is particularly noteworthy for its high yield and milder reaction conditions.

Reaction Conditions: The oxidation is carried out in an aqueous medium at a controlled pH of 4.4. wikipedia.orgwikipedia.org

Yield: This process has been reported to produce diethyl 2-oxomalonate in a remarkable 97% yield. wikipedia.orgwikipedia.orgwikiwand.com The use of sodium chlorite, a common bleaching agent and disinfectant, is considered safer compared to other oxidants like dinitrogen oxides or heavy metal-based reagents. google.com

Table 2: Comparison of Oxidation Methods for Diethyl Malonate

| Method | Oxidizing Agent | Yield | Key Features |

|---|---|---|---|

| Isonitrosoester Route | N₂O₄ | ~90% (crude) | Involves toxic reagents. wikipedia.org |

| Isonitrosoester Route | N₂O₃ (from As₂O₃) | 74-76% | Complex and uses carcinogenic materials. wikipedia.org |

| Selenium Dioxide Oxidation | SeO₂ | ~23% | Unsatisfactory yield. wikipedia.orgwikiwand.com |

Modern and Advanced Synthesis Strategies

Oxidation Reactions of Diethyl Malonate Precursors

Selenium Dioxide (SeO₂) Oxidation Approaches

The direct oxidation of diethyl malonate using selenium dioxide (SeO₂) is a documented method for producing diethyl 2-oxomalonate. However, this approach is characterized by its low efficiency. Research indicates that the oxidation of the malonic ester with selenium dioxide results in an unsatisfactory yield of the ester hydrate, recorded at only 23%. wikipedia.orgwikiwand.com Other reports place the yield at a similarly low 32.3% based on the amount of selenium dioxide used. google.com This low conversion rate makes the method less favorable for practical synthesis.

| Oxidant | Substrate | Reported Yield |

| Selenium Dioxide (SeO₂) | Diethyl Malonate | 23% wikipedia.orgwikiwand.com |

| Selenium Dioxide (SeO₂) | Diethyl Malonate | 32.3% google.com |

Oxygen and Ozone-Based Oxidation Methods

Methods employing oxygen or ozone as the oxidant offer more viable synthetic routes. These processes often utilize derivatives of diethyl malonate as starting materials.

One such method is the ozonolysis of diethyl ethylidenemalonate at -78 °C, which produces diethyl 2-oxomalonate in a 62% yield. wikipedia.org Another approach involves the oxidation of diethyl malonate using oxygen under an atmosphere (balloon) with ceric ammonium nitrate (CAN) as a catalyst in anhydrous acetonitrile. acs.org This reaction, stirred at room temperature for four days, yielded the hydrate form of diethyl 2-oxomalonate at 67%. acs.org

Ozonolysis has also been applied to related dialkyl benzalmalonates, demonstrating the versatility of this oxidative cleavage. wikipedia.orgorgsyn.org For instance, the ozonolysis of dimethyl benzalmalonate, a related ester, followed by workup with dimethyl sulfide (B99878) and recrystallization, yields the corresponding hydrate in 80% yield. orgsyn.org

| Method | Substrate | Oxidant/Catalyst | Yield |

| Ozonolysis | Diethyl ethylidenemalonate | Ozone (O₃) | 62% wikipedia.org |

| Catalytic Oxidation | Diethyl malonate | Oxygen (O₂), Ceric Ammonium Nitrate (CAN) | 67% (hydrate form) acs.org |

Electrochemical Oxidation Pathways

Electrochemical methods present another pathway for the synthesis of diethyl 2-oxomalonate. The electrochemical oxidation of cyanomalonic acid diethylester, using oxygen, has been reported to yield the target compound. wikipedia.org This process achieves a 77% yield in its final oxidation stage. wikipedia.org

Photooxidation of Enamine Derivatives

The photooxidation of enamine derivatives of diethyl malonate provides a highly efficient route to this compound. Specifically, the enamine product formed from the reaction with dimethylformamide-dimethylacetal undergoes photooxidation to give this compound in what is described as a virtually quantitative yield. wikipedia.org

Hydration Equilibrium and Isolation of the Hydrate Form

Diethyl 2-oxomalonate is a greenish-yellow oil in its anhydrous state. wikipedia.org This keto compound possesses a highly polarized keto group which makes it very reactive. wikipedia.org Upon exposure to humid air or direct contact with water, it readily and spontaneously reacts to form the crystalline dihydrate. wikipedia.org The anhydrous oil is converted into white crystals of this compound. wikipedia.org

The isolation of the hydrate form is typically straightforward due to its crystalline nature and stability. After synthesis, the product can be isolated and purified through standard laboratory techniques. One procedure involves concentrating the reaction mixture, dissolving the residue in ethyl acetate, washing with brine, and drying to furnish the hydrate as a colorless solid. acs.org Another common method is purification by recrystallization from ethyl acetate, which yields the hydrate as colorless crystals. orgsyn.org These crystalline ester hydrates can be stored without decomposition. orgsyn.org The dehydration of the hydrate back to the anhydrous ester can be accomplished by methods such as azeotropic removal of water. orgsyn.org

Fundamental Reactivity and Mechanistic Investigations of Diethyl 2 Oxomalonate

Electrophilic Nature of the Central Carbonyl Group

The central carbonyl group in diethyl 2-oxomalonate is highly electrophilic. This pronounced electrophilicity is a direct consequence of the electron-withdrawing effects of the two adjacent ester groups, which polarize the carbon-oxygen double bond, rendering the carbonyl carbon highly susceptible to nucleophilic attack. wikipedia.orgrsc.org This inherent reactivity makes it an active participant in various addition reactions. wikipedia.org

Recent studies have highlighted the exceptional electrophilicity of the central carbonyl carbon in diethyl 2-oxomalonate (also referred to as DEMO). rsc.orgbeilstein-journals.orgbeilstein-journals.org This high degree of electrophilicity allows it to react with a wide range of nucleophiles, even those considered weak, such as acid amides, to form hemiacetals. rsc.org The chemical behavior of related hetaryl glyoxylates is similarly defined by the highly electrophilic properties of their ketone fragment. chim.it This reactivity has been harnessed in the development of synthetic methodologies, for instance, where diethyl 2-oxomalonate serves as a synthetic equivalent of α,α-dicationic acetic acid, enabling the nucleophilic introduction of two substituents. rsc.org

Pericyclic Reactions and Cycloaddition Chemistry

Diethyl 2-oxomalonate is a highly active reactant in pericyclic reactions, a class of reactions that proceed through a cyclic transition state. wikipedia.org Its electron-deficient nature makes it an excellent partner in various cycloaddition reactions.

In the context of Diels-Alder reactions, diethyl 2-oxomalonate functions as an electron-poor dienophile. wikipedia.orgwikiwand.com It readily participates in [4+2] cycloadditions with electron-rich 1,3-dienes, such as isoprene (B109036) and dimethyl butadiene. wikipedia.org These reactions typically yield geminal dihydropyran diesters. wikipedia.org The versatility of these reactions is further demonstrated by the fact that the resulting cycloadducts can be further transformed. For example, a Diels-Alder reaction between diethyl oxomalonate (B1226002) and an oxygenated 1,3-diene can lead to the formation of dihydropyrans or furans depending on the workup conditions. researchgate.net

Interactive Table: Diels-Alder Reactions of Diethyl 2-oxomalonate

| Diene | Conditions | Product Type |

| Isoprene | Solvent-free, 25°C | gem-Dihydropyran diester |

| 1,3-Dimethylbutadiene | Toluene, reflux | Bicyclic lactone derivative |

| Oxygenated 1,3-dienes | Varies | Dihydropyrans or furans |

Diethyl 2-oxomalonate also engages in ene reactions with alkenes that possess an allylic hydrogen. wikipedia.orgsci-hub.se In these reactions, a terminal double bond of an alkene adds to the diethyl 2-oxomalonate to form 1-hydroxy-1-alkylmalonic esters. wikipedia.org The stereoselectivity, regioselectivity, and structural selectivity of these thermal ene reactions are significantly influenced by steric factors. researchgate.net For instance, the thermal ene reactions with 1-arylcyclopentenes exhibit only a slight rate enhancement with electron-donating substituents. researchgate.net The use of Lewis acid catalysts, such as tin(IV) chloride (SnCl4), can facilitate these reactions under milder thermal conditions. researchgate.netrsc.org

Beyond the classic Diels-Alder reaction, diethyl 2-oxomalonate can participate in other formal [4+2] cycloaddition pathways. These reactions often involve different types of dienes or reaction partners, expanding the synthetic utility of this versatile reagent. For example, inverse electron demand aza-Diels-Alder reactions have been explored with related systems. beilstein-journals.org

Ene Reactions with Alkenes

Nucleophilic Addition Reactions

The highly electrophilic central carbonyl carbon of diethyl 2-oxomalonate is a prime target for a variety of nucleophiles. rsc.org

Diethyl 2-oxomalonate readily reacts with organometallic reagents, such as Grignard reagents. wikipedia.orgwikiwand.com For example, its reaction with the Grignard reagent formed from 1-iodo-2-chloromethylbenzene and isopropylmagnesium chloride results in the formation of 2-bis-carboxyethyl-isobenzofuran. wikipedia.org Similarly, sterically hindered iminomalonates derived from related di-isopropyl keto malonate react with Grignard reagents to produce unsymmetrical secondary amines. sigmaaldrich.com The addition of organometallic reagents to the N-o-hydroxyaryl imines derived from related compounds can also be used to form various products. nih.gov

Addition of Nitrogen-Based Nucleophiles

The highly electrophilic nature of the central carbonyl group in diethyl 2-oxomalonate makes it a prime target for a variety of nitrogen-based nucleophiles. researchgate.net These reactions lead to the formation of diverse and often complex molecular architectures.

Reaction with Amines and Enamines

Diethyl 2-oxomalonate readily undergoes condensation reactions with amines. For instance, its reaction with ethylenediamine (B42938) leads to the formation of ethyl 3-hydroxypyrazine-2-carboxylate. researchgate.net This reaction is a key step in a three-step synthesis of the antiviral drug favipiravir (B1662787). researchgate.net The high electrophilicity of the central carbonyl group facilitates nucleophilic attack by various reagents, and its condensation with amines can produce electron-deficient imines, which are valuable intermediates for further transformations into polyfunctionalized compounds. researchgate.net

Enamines also serve as effective nucleophiles in reactions with diethyl 2-oxomalonate. These reactions can be considered aza-Michael additions, where the enamine adds to the electrophilic carbonyl carbon of the oxomalonate.

Condensation with Acid Amides: Formation of N,O-Hemiacetals and N,O-Acetals

A notable characteristic of diethyl 2-oxomalonate is its ability to react with less nucleophilic acid amides. researchgate.net This reaction typically affords an N,O-hemiacetal. researchgate.net However, under basic conditions, the elimination of the amide moiety can be a competing and often favored pathway over dehydration. researchgate.net To circumvent this, the reaction can be performed in the presence of acetic anhydride (B1165640), which efficiently drives the reaction towards the formation of an N,O-acetal. researchgate.net The subsequent treatment of this N,O-acetal with a base can then generate a highly electrophilic N-acylimine in situ through the elimination of acetic acid. researchgate.net This reactive intermediate can then undergo a second nucleophilic addition, for example with an amine, to yield tetra-functionalized methane (B114726) derivatives. researchgate.net

Reactions with Guanidines

The reaction of diethyl 2-oxomalonate with guanidines provides a direct route to functionalized imidazolones. wikipedia.org In a specific example, the condensation of diethyl 2-oxomalonate with guanidine (B92328) in refluxing ethanol (B145695) for five hours results in an 85% yield of the corresponding imidazolone (B8795221) derivative. wikipedia.org This type of cyclocondensation reaction is a valuable tool for the synthesis of heterocyclic compounds.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Diethyl 2-oxomalonate | Guanidine | EtOH, reflux, 5h | Functionalized Imidazolone | 85% |

Reaction with Hydrazine (B178648) Hydrate (B1144303)

The reaction of diethyl 2-oxomalonate with hydrazine hydrate can proceed in different ways depending on the reaction conditions and the substrate. In some cases, it can lead to the formation of pyrazolo[3,4-d]pyridazine-4-carboxylates through condensation. chim.it This transformation highlights the utility of diethyl 2-oxomalonate as a building block for constructing fused heterocyclic systems. chim.it For example, the condensation of pyrazolyl-4-oxoesters with hydrazine and its derivatives is a known method for synthesizing these bicyclic structures. chim.it

Aldol (B89426) and Related Condensation Reactions

Diethyl 2-oxomalonate is a versatile substrate in aldol and related condensation reactions, acting as a potent electrophile. wikipedia.org

Aldol Addition with Ketone Enamines

Diethyl 2-oxomalonate participates in aldol-type addition reactions with ketone enamines. wikipedia.org For instance, the reaction with the morpholine (B109124) enamine of 3-pentanone (B124093) results in the formation of an α-hydroxy-γ-keto diester. wikipedia.org This product can subsequently undergo cyclization under acidic conditions, for example with a mixture of phosphorus pentoxide and methanesulfonic acid, to yield a substituted butenolide. wikipedia.org This two-step sequence demonstrates the utility of diethyl 2-oxomalonate in the synthesis of complex cyclic structures from acyclic precursors. wikipedia.org

| Reactant 1 | Reactant 2 | Product of Aldol Addition | Subsequent Product (Cyclization) |

| Diethyl 2-oxomalonate | Morpholine enamine of 3-pentanone | α-hydroxy-γ-keto diester | Substituted butenolide |

Catalytic Enantioselective Aldol Reactions

Diethyl 2-oxomalonate, also known as diethyl mesoxalate, is a highly reactive electrophile due to its polarized keto group, making it a valuable reactant in various addition reactions, including aldol-type additions. wikipedia.orgnih.gov The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the addition of an enol or enolate to a carbonyl compound. nrochemistry.comwikipedia.org This reaction can be catalyzed by either acid or base. nrochemistry.comwikipedia.org In base-catalyzed reactions, an enolate is formed through deprotonation, which then acts as a nucleophile. wikipedia.orgiitk.ac.in In acid-catalyzed conditions, the carbonyl group is activated by protonation, and the nucleophilic attack occurs from an enol. nrochemistry.comwikipedia.org

The development of catalytic enantioselective aldol reactions has been a significant area of research, allowing for the creation of chiral centers with high stereocontrol. nrochemistry.comnrochemistry.com In the context of diethyl 2-oxomalonate, its reaction with enamines leads to the formation of α-hydroxy-γ-keto diesters. wikipedia.org These products can subsequently undergo cyclization under acidic conditions to form butenolides. wikipedia.org

Recent advancements have focused on organocatalyzed enantioselective aldol reactions. For instance, primary amine-derived catalysts have been successfully employed in the aldol reactions of pyruvates with chlorinated and fluorinated aldehydes, yielding γ-chlorinated or γ-fluorinated γ-hydroxy-α-ketoesters with high yields and enantioselectivities. researchgate.net While not directly involving diethyl 2-oxomalonate, these findings highlight the potential for developing similar catalytic systems for this versatile substrate. The general principle involves the in situ formation of an enamine from the ketone (or in this case, the enolizable component) and the amine catalyst, which then reacts with the electrophile.

A notable example of a related reaction is the catalytic enantioselective aldol reaction of 71, which, while not diethyl 2-oxomalonate, demonstrates the principle. sigmaaldrich.com The reaction proceeds with high enantioselectivity, affording syn and anti products. sigmaaldrich.com Further transformations of these products can be achieved, showcasing the synthetic utility of such reactions. sigmaaldrich.com

Table 1: Examples of Catalytic Enantioselective Aldol-Type Reactions

| Reactants | Catalyst/Conditions | Product Type | Yield/Enantioselectivity | Reference |

| Diethyl 2-oxomalonate + Enamine of 3-pentanone | - | α-Hydroxy-γ-keto diester | - | wikipedia.org |

| Ethyl pyruvate (B1213749) + Chloral | Primary amine-derived catalyst/2-Nitrobenzoic acid | γ-Chlorinated γ-hydroxy-α-ketoester | High yield, high enantioselectivity | researchgate.net |

| Ethyl pyruvate + Trifluoroacetaldehyde | Primary amine-derived catalyst/2-Nitrobenzoic acid | γ-Fluorinated γ-hydroxy-α-ketoester | High yield, high enantioselectivity | researchgate.net |

| Compound 71 | Catalytic, enantioselective conditions | syn and anti aldol products | 61% (95% ee for one isomer) | sigmaaldrich.com |

Baylis-Hillman Reaction Contributions

Diethyl 2-oxomalonate is a versatile reactant in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an electrophile, typically an aldehyde or ketone. wikipedia.orgnrochemistry.comwikipedia.org This reaction is generally catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. nrochemistry.comwikipedia.orgorganic-chemistry.org The products, known as Baylis-Hillman adducts, are densely functionalized molecules. nrochemistry.com

The mechanism of the Baylis-Hillman reaction involves the initial Michael addition of the nucleophilic catalyst to the activated alkene. nrochemistry.comorganic-chemistry.org This generates a zwitterionic enolate, which then adds to the carbonyl group of the electrophile, in this case, diethyl 2-oxomalonate. nrochemistry.com A subsequent elimination of the catalyst yields the final multifunctional product. nrochemistry.comorganic-chemistry.org

Diethyl 2-oxomalonate has been shown to react with various activated alkenes, including acrylates, acrylonitrile, and methyl vinyl ketone, in the presence of DABCO to form the corresponding multifunctional compounds. wikipedia.org The reaction proceeds through a tandem Michael addition-elimination mechanism. The resulting Baylis-Hillman adducts are valuable intermediates for further synthetic transformations. mdpi.com

Table 2: Examples of Baylis-Hillman Reactions with Diethyl 2-oxomalonate and Analogs

| Activated Alkene | Catalyst | Electrophile | Product Type | Application of Product | Reference |

| Methyl acrylate | DABCO | Dimethyl 2-oxomalonate | Multifunctional α-hydroxy ester | Building block for APIs | |

| Acrylonitrile | DABCO | Dimethyl 2-oxomalonate | Cyano-substituted tertiary alcohol | Polymer precursors | |

| Acrylates | DABCO | Diethyl 2-oxomalonate | Multifunctional compound | - | wikipedia.org |

| Acrylonitrile | DABCO | Diethyl 2-oxomalonate | Multifunctional compound | - | wikipedia.org |

| Methyl vinyl ketone | DABCO | Diethyl 2-oxomalonate | Multifunctional compound | - | wikipedia.org |

Transformation of Intermediates and Subsequent Reactions

In Situ Generation and Reactivity of N-Acylimines

N-Acylimines are highly reactive intermediates that can be generated in situ from various precursors. One effective method involves the reaction of diethyl 2-oxomalonate. The N,O-acetal derived from diethyl mesoxalate (DEMO) can undergo elimination of acetic acid when treated with a base, leading to the in situ formation of an N-acylimine. beilstein-journals.orgbeilstein-journals.org This highly electrophilic species readily undergoes nucleophilic addition. beilstein-journals.orgbeilstein-journals.org

For example, lithium acetylides can attack the imino group to produce N,1,1-tricarbonylated propargylamines. beilstein-journals.org This method is versatile, as the N-acyl and alkynyl groups can be modified by using different acid amides and acetylides. beilstein-journals.org

Furthermore, the reaction of diethyl 2-oxomalonate with amides in the presence of acetic anhydride can form N,O-acetals. beilstein-journals.org Subsequent treatment with a base eliminates acetic acid to generate the N-acylimine in situ, which can then react with various nucleophiles. beilstein-journals.orgresearchgate.net This approach allows diethyl 2-oxomalonate to act as a synthetic equivalent of an α,α-dicationic acetic acid, enabling the introduction of two different nucleophiles. researchgate.net For instance, sequential nucleophilic additions of an amine and then pyrrole (B145914) or indole (B1671886) can lead to α,α-disubstituted malonates. researchgate.net

N-acyliminium ions, which are closely related to N-acylimines, are also key reactive intermediates. They can be generated from hydroxylactams derived from the addition of organometallic reagents to imides. acs.orgacs.org These intermediates readily undergo cyclization reactions, which have been applied in the total synthesis of various alkaloids. acs.orgacs.org

Table 3: In Situ Generation and Reactions of N-Acylimines from Diethyl 2-oxomalonate Derivatives

| Precursor | Conditions for Generation | Nucleophile | Product | Reference |

| N,O-Acetal from DEMO | Base-induced elimination of acetic acid | Lithium acetylide | N,1,1-Tricarbonylated propargylamine (B41283) | beilstein-journals.orgbeilstein-journals.org |

| Diethyl 2-oxomalonate + Amide | Acetic anhydride, then base | Pyrrole or Indole | α,α-Disubstituted malonate | researchgate.net |

| Hydroxylactam | Acidic conditions | Intramolecular alkene | Cyclized product (e.g., Erythrinan scaffold) | acs.orgacs.org |

Hydrolysis and Decarboxylation Pathways

The products derived from reactions involving diethyl 2-oxomalonate often contain multiple ester functionalities, which can be selectively hydrolyzed and decarboxylated to yield synthetically useful compounds.

For instance, the Baylis-Hillman adducts, being multifunctional, can undergo further transformations. mdpi.com While the direct hydrolysis and decarboxylation of Baylis-Hillman adducts of diethyl 2-oxomalonate are not extensively detailed in the provided context, related transformations are well-documented. For example, organocatalyzed decarboxylative trichloromethylation of Morita-Baylis-Hillman adducts has been developed. nih.gov

In the context of Diels-Alder reactions, the resulting geminal dihydropyran diesters can be hydrolyzed under alkaline conditions to the corresponding gem-diacids. wikipedia.org These diacids can then be further functionalized. Similarly, in hetero-Diels-Alder reactions involving diethyl thioxomalonate (a sulfur analog), the resulting trisubstituted dihydrothiopyrans can be hydrolyzed. rsc.org Hydrolysis with excess base leads to a tricarboxylic acid, which upon decarboxylation gives a mixture of cis and trans dicarboxylic acids. rsc.org Using a limited amount of base allows for selective hydrolysis to a dicarboxylic acid, which can then be decarboxylated to a mixture of cis and trans half-esters. rsc.org

The adducts from the Pictet-Spengler reaction of tryptamine (B22526) with diethyl 2-oxomalonate can also undergo subsequent transformations involving hydrolysis and decarboxylation. researchgate.netsci-hub.se For example, after a series of steps, a decarboxylation can be performed to install the correct stereochemistry at a specific position. acs.org In a different synthetic route, hydrolysis of an ester followed by decarboxylation of the resulting 1,3-dicarbonyl intermediate is a key step to form a 3-hydroxyindolinone. conicet.gov.ar

Applications in Advanced Organic Synthesis

Synthesis of Complex Polyfunctionalized Compounds

The reactivity of diethyl 2-oxomalonate hydrate (B1144303) extends to the synthesis of a variety of complex polyfunctionalized compounds. Its electrophilic ketone can readily react with nucleophiles, leading to the formation of diverse and highly functionalized products.

A notable application is its reaction with enamines in an aldol-type addition. For example, the reaction of diethyl 2-oxomalonate with the morpholine (B109124) enamine of 3-pentanone (B124093) results in the formation of an α-hydroxy-γ-ketodiester. wikipedia.org This reaction highlights the ability of the central carbonyl group to undergo nucleophilic attack, leading to the creation of a new stereocenter and the introduction of a hydroxyl group.

The α-hydroxy-γ-ketodiesters formed in the aforementioned reaction can be further transformed. wikipedia.org Under acidic conditions, such as with a mixture of phosphorus pentoxide and methanesulfonic acid, these intermediates undergo cyclization to yield substituted butenolides. wikipedia.org This two-step process, starting from diethyl 2-oxomalonate, provides an efficient route to this important class of lactones.

In ene reactions, diethyl 2-oxomalonate can add to terminal alkenes. wikipedia.org This process leads to the formation of 1-hydroxy-1-alkylmalonic esters, which are valuable intermediates in organic synthesis. wikipedia.org This reaction demonstrates the ability of diethyl 2-oxomalonate to participate in pericyclic reactions, further expanding its synthetic utility.

Preparation of Substituted Butenolides

Heterocyclic Compound Synthesis

Diethyl 2-oxomalonate hydrate is a key precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

The reaction of diethyl 2-oxomalonate with guanidines provides a direct route to functionalized imidazolones. wikipedia.orgwikipedia.org This condensation reaction typically proceeds in high yield, offering an efficient method for constructing this five-membered heterocyclic ring system. wikipedia.orgwikipedia.org For instance, the reaction with guanidine (B92328) itself can produce a functionalized imidazolone (B8795221) in an 85% yield. wikipedia.orgwikipedia.org

Access to Dihydropyranones

Diethyl 2-oxomalonate functions as an electron-poor dienophile, making it a valuable reagent in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. beilstein-journals.org It can serve as a carbon dioxide equivalent when reacted with electron-rich 1,3-dienes. beilstein-journals.org This reaction leads to the formation of a geminal dihydropyran diester. beilstein-journals.org Subsequent hydrolysis of this diester intermediate yields a gem-diacid, which can be further transformed. beilstein-journals.org Through a sequence involving conversion to a gem-diacid azide (B81097) and a Curtius rearrangement, the intermediate is ultimately degraded to yield a dihydropyranone. beilstein-journals.org

Table 1: Representative Diels-Alder Reaction for Dihydropyranone Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Class | Ref. |

| Electron-rich 1,3-diene (e.g., isoprene) | Diethyl 2-oxomalonate | Geminal dihydropyran diester | Dihydropyranone | beilstein-journals.org |

Martinet Isatin (B1672199) Synthesis

The Martinet isatin synthesis is a classical method for preparing isatins (1H-indole-2,3-diones), which involves the reaction of an amino aromatic compound with an oxomalonate (B1226002) ester or its hydrate. chinesechemsoc.orgwikipedia.orgCurrent time information in Bangalore, IN. this compound is a key reagent in this process. chinesechemsoc.orgCurrent time information in Bangalore, IN. The reaction proceeds by forming a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which then undergoes oxidative decarboxylation to furnish the final isatin product. chinesechemsoc.orgwikipedia.orgCurrent time information in Bangalore, IN.

A notable application is the efficient total synthesis of the natural product melosatin A. scispace.comresearchgate.net In the final step of this synthesis, a Martinet cyclocondensation between a key trisubstituted aniline (B41778) intermediate and diethyl 2-ketomalonate provided melosatin A in a 68% yield. chinesechemsoc.orgscispace.comresearchgate.net This demonstrates the utility of the Martinet synthesis under mild and essentially neutral conditions for accessing complex natural products. scispace.comresearchgate.net

Table 2: Martinet Synthesis of Melosatin A

| Aniline Derivative | Reagent | Product | Yield | Ref. |

| 2,3-Dimethoxy-5-(5-phenyl-1-pentyl)aniline | Diethyl 2-ketomalonate | Melosatin A | 68% | chinesechemsoc.orgscispace.com |

Pictet-Spengler Cyclizations for Tetrahydroisoquinolines

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline (THIQ) or a related structure. Current time information in Bangalore, IN. Diethyl 2-oxomalonate serves as an effective ketone equivalent in this reaction, providing a direct route to highly functionalized 1,1'-disubstituted tetrahydroisoquinolines in high yields. researchgate.net

This methodology has been applied in the synthesis of complex alkaloids. For instance, the reaction of tryptamine (B22526) hydrochloride (a β-indole-ethylamine) with diethyl 2-oxomalonate in refluxing ethanol (B145695) initiates the synthesis of (±)-subincanadine E by forming the core tetrahydro-β-carboline scaffold. sci-hub.sescispace.com This reaction underscores the utility of diethyl 2-oxomalonate as a three-carbon synthon for building complex heterocyclic frameworks. sci-hub.seresearchgate.netmdpi.com Furthermore, stereocontrolled Pictet-Spengler reactions using asymmetric oxomalonates are employed in the total synthesis of tetrahydroisoquinoline antitumor antibiotics like trabectedin. wikipedia.org

Table 3: Pictet-Spengler Reaction with Diethyl 2-oxomalonate

| Amine Component | Carbonyl Component | Solvent/Conditions | Product Scaffold | Ref. |

| β-arylethylamine | Diethyl 2-oxomalonate | Acid catalyst | 1,1'-Disubstituted tetrahydroisoquinoline | researchgate.net |

| Tryptamine hydrochloride | Diethyl 2-oxomalonate | Ethanol, reflux | Tetrahydro-β-carboline | sci-hub.sescispace.com |

Formation of 1,3-Oxazolidines

Diethyl 2-oxomalonate is a key component in three-component cascade reactions for the chemoselective and diastereoselective synthesis of fused 1,3-oxazolidines. researchgate.netacs.org In a notable example, tetrahydroisoquinolines (THIQs) react with α,β-unsaturated aldehydes and diethyl 2-oxomalonate to afford these complex heterocyclic systems. researchgate.netacs.org The reaction is believed to proceed through the initial condensation of the THIQ with the aldehyde, which generates an azomethine ylide intermediate. researchgate.net This intermediate then undergoes a 1,3-dipolar cycloaddition with diethyl 2-oxomalonate, which acts as the dipolarophile, to construct the oxazolidine (B1195125) ring with high chemo- and diastereoselectivity. researchgate.net The success of this reaction leverages the difference in reactivity between the aldehyde and the ketone functionalities. researchgate.net

Table 4: Three-Component Synthesis of Fused 1,3-Oxazolidines

| Component 1 | Component 2 | Component 3 | Key Intermediate | Product Class | Ref. |

| Tetrahydroisoquinoline (THIQ) | α,β-Unsaturated Aldehyde | Diethyl 2-oxomalonate | Azomethine ylide | Fused 1,3-Oxazolidine | researchgate.netacs.org |

Synthesis of Oxazole-4-carboxylates

The synthesis of substituted oxazoles is of significant interest due to their prevalence in biologically active compounds. Diethyl 2-oxomalonate (referred to as diethyl mesoxalate or DEMO) is a precursor for the synthesis of 2,5-disubstituted oxazole-4-carboxylates. scispace.com The strategy involves the in-situ generation of an N-acylimine from the N,O-acetal derived from diethyl mesoxalate. This highly reactive imine can then be attacked by a nucleophile, such as lithium acetylide. The resulting propargylamine (B41283) intermediate undergoes a subsequent ring closure between the ethynyl (B1212043) and carbamoyl (B1232498) groups upon heating with ammonium (B1175870) acetate (B1210297) or treatment with butyllithium, yielding the desired oxazole-4-carboxylate. This method allows for versatile modifications at the 2- and 5-positions of the oxazole (B20620) ring.

Table 5: Synthesis of 2,5-Disubstituted Oxazole-4-carboxylates

| Precursor | Key Intermediate | Cyclization Condition | Product Class | Ref. |

| Diethyl 2-oxomalonate | N,1,1-Tricarbonylated propargylamine | Heat with ammonium acetate | 2,5-Disubstituted oxazole-4-carboxylate |

Condensation Products with Ethylenediamine (B42938) (e.g., in Favipiravir (B1662787) Synthesis)

The direct condensation of diethyl 2-oxomalonate with diamines is a powerful method for constructing nitrogen-containing heterocycles. A prominent example is its use in a three-step synthesis of the antiviral drug favipiravir (T-705). sci-hub.se The process begins with the direct condensation of ethylenediamine with diethyl 2-oxomalonate. sci-hub.se This key step forms ethyl 3-hydroxypyrazine-2-carboxylate, a central intermediate in the synthesis. sci-hub.se This approach is advantageous as it utilizes inexpensive and readily available starting materials and avoids harsh reagents like POCl₃ or brominating agents used in other synthetic routes. sci-hub.se The pyrazine (B50134) intermediate is then converted to favipiravir through subsequent amide formation and fluorination steps. sci-hub.se

Table 6: Key Condensation Step in Favipiravir Synthesis

| Reactant 1 | Reactant 2 | Product of Condensation | Final Drug | Ref. |

| Ethylenediamine | Diethyl 2-oxomalonate | Ethyl 3-hydroxypyrazine-2-carboxylate | Favipiravir (T-705) | sci-hub.se |

Development of Unnatural Amino Acid Derivatives

The high electrophilicity of the central carbonyl carbon in diethyl 2-oxomalonate (DEMO) allows it to react with weak nucleophiles like acid amides, which are not typically used as nucleophiles in other contexts. sci-hub.semdpi.com This reactivity is exploited in the development of precursors for unnatural amino acids. mdpi.com While malonic ester synthesis traditionally serves as a synthetic equivalent of an α,α-dianionic acetic acid, the use of DEMO allows it to function as a synthetic equivalent of an α,α-dicationic acetic acid. mdpi.com

The process involves successive nucleophilic additions to the central carbon. mdpi.com To overcome the easy elimination of the amide moiety, the reaction between DEMO and an acid amide is performed in the presence of acetic anhydride (B1165640) to efficiently generate a stable N,O-acetal. mdpi.com This tetrafunctionalized methane (B114726) intermediate, an α,α-disubstituted malonate, can then serve as a precursor to α,α-disubstituted acetic acids and, by extension, unnatural amino acid derivatives upon hydrolysis and decarboxylation. mdpi.com

Table 7: Synthesis of Unnatural Amino Acid Precursors

| Reagent | Key Feature | Intermediate Class | Application | Ref. |

| Diethyl 2-oxomalonate (DEMO) | Acts as α,α-dicationic acetic acid equivalent | Tetrafunctionalized methanes (α,α-disubstituted malonates) | Precursors to unnatural amino acid derivatives | mdpi.com |

Synthetic Equivalent of α,α-Dicationic Acetic Acid

Diethyl 2-oxomalonate (DEMO) serves as a synthetic equivalent of an α,α-dicationic acetic acid. rsc.org This concept is in contrast to the well-known malonic ester synthesis, where diethyl malonate acts as a synthetic equivalent of an α,α-dianionic acetic acid. rsc.org The high electrophilicity of the central carbonyl carbon in DEMO allows it to react with various nucleophiles. rsc.org

A key application of this concept involves the reaction of DEMO with a less nucleophilic acid amide. This reaction, when carried out in the presence of acetic anhydride, efficiently produces an N,O-acetal. rsc.org Subsequent treatment with a base eliminates acetic acid and generates an N-acylimine in situ. This N-acylimine is also highly electrophilic and can undergo a second nucleophilic addition with another nucleophile, such as pyrrole (B145914) or indole (B1671886). rsc.orgresearchgate.net This two-step nucleophilic addition to the central carbon of DEMO effectively makes it a synthetic equivalent of an α,α-dicationic acetic acid. rsc.org The resulting α,α-disubstituted malonates can then be hydrolyzed and decarboxylated to yield α,α-disubstituted acetic acids. rsc.org

Formation of N-Protected Unnatural Amino Acids

The reactivity of diethyl 2-oxomalonate as a synthetic equivalent of an α,α-dicationic acetic acid provides a pathway for the synthesis of N-protected unnatural amino acids. rsc.org Unnatural amino acids are crucial components in medicinal chemistry, often incorporated into drug candidates to enhance their properties. nih.govbioascent.com

The process begins with the reaction of DEMO with an acid amide in the presence of acetic anhydride to form an N,O-acetal. rsc.org Base-induced elimination of acetic acid from the N,O-acetal generates a highly electrophilic N-acylimine intermediate. rsc.orgresearchgate.net This intermediate then reacts with a second nucleophile, such as an indole or pyrrole. rsc.org The subsequent hydrolysis and decarboxylation of the resulting α,α-disubstituted malonate lead to the formation of N-protected unnatural amino acids, such as homologs of tryptophan. rsc.orgresearchgate.net This method allows for the introduction of a protected amino group in a single step due to the high electrophilicity of DEMO, which facilitates the attack of the less nucleophilic acid amide. rsc.org

N-Umpolung Reagent in Amine Synthesis

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. In the context of amine synthesis, traditional methods often involve the addition of nucleophiles to electrophilic imines. duke.edu An umpolung approach, however, would involve the use of an α-amino anion synthon. duke.edu

While direct information on this compound as an N-umpolung reagent is limited, the related compound, diisopropyl 2-oxomalonate, has been demonstrated to be an excellent N-umpolung reagent for both aliphatic and aromatic primary amines. sigmaaldrich.com This is achieved through a simple condensation reaction to form the corresponding iminomalonates. The steric hindrance of the di-isopropyl ester groups allows for the preparation of these imines in high yield and provides them with sufficient hydrolytic stability for purification. sigmaaldrich.com These N-alkyl and N-aryl iminomalonates then act as singly N-electrophilic reagents, reacting with strong carbon nucleophiles like Grignard reagents to produce unsymmetrical secondary amines without the need for transition metal catalysts. sigmaaldrich.com This suggests a potential, though not explicitly documented, role for this compound in similar umpolung strategies for amine synthesis.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic properties. These calculations are fundamental to understanding its intrinsic stability and reactive sites.

Density Functional Theory (DFT) for Geometric Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Diethyl 2-oxomalonate hydrate (B1144303), DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometric optimization. By finding the geometry with the minimum energy, the precise bond lengths, bond angles, and dihedral angles of the molecule can be predicted. Functionals such as B3LYP, often paired with a basis set like 6-311G(d,p), are commonly used for such calculations on organic molecules. rsc.orgresearchgate.net This process is crucial for obtaining an accurate molecular model before further analysis of its properties.

While specific optimized parameters for Diethyl 2-oxomalonate hydrate are not detailed in the available literature, the table below provides an illustrative example of the types of data generated from a DFT geometry optimization.

Table 1: Illustrative Geometric Parameters of this compound from DFT Calculations (Note: The following data is representative and for illustrative purposes.)

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C=O (Ketone) | 1.21 Å |

| Bond Length | C-C | 1.53 Å |

| Bond Length | C-O (Ester) | 1.34 Å |

| Bond Angle | O=C-C | 121.5° |

| Bond Angle | C-C-C | 118.0° |

| Dihedral Angle | O=C-C=O | 15.0° |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to reaction. osaka-u.ac.jp For Diethyl 2-oxomalonate, the electron-withdrawing carbonyl groups are expected to lower the energy of the LUMO, making it a potent electrophile in reactions like condensations and cycloadditions.

Table 2: Illustrative Frontier Orbital Energies for Diethyl 2-oxomalonate (Note: The following data is representative and for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -11.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 9.7 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is calculated to predict how a molecule will interact with other chemical species. The map uses a color scale to denote different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these areas are concentrated around the oxygen atoms of the carbonyl and ester groups.

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. The central ketone's carbon atom is a primary site for such interactions.

Green: Regions of neutral potential.

The MEP map for this compound clearly identifies the carbonyl oxygen atoms as sites of high electron density, while the central carbonyl carbon is highly electrophilic, confirming its role as a key reactant in cyclocondensation reactions.

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other in the solid state is crucial for interpreting its physical properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It generates a surface around a molecule defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, one can identify key intermolecular contacts. For this compound, this analysis would highlight the significant hydrogen bonds between the water molecule of hydration and the oxygen atoms of the carbonyl groups. It would also visualize weaker van der Waals forces and other close contacts, providing a comprehensive picture of the crystal packing forces.

Molecular Docking Studies on Binding Interactions (mechanistic aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design to understand binding affinity and mode of action.

For a reactive building block like this compound, molecular docking in the traditional sense is not typically performed. Instead, its derivatives—the products of its reactions—are often subjected to docking studies to evaluate their biological potential, for instance, as kinase inhibitors. researchgate.netresearchgate.net

The "binding interactions" of this compound itself are best understood through the mechanistic lens of its chemical reactions. Its highly electrophilic central ketone is readily attacked by nucleophiles. For example, in the synthesis of quinoxaline (B1680401) derivatives, the amino groups of a phenylenediamine act as nucleophiles, attacking the carbonyl carbons of Diethyl 2-oxomalonate in a cyclocondensation reaction. This reactivity, predictable from its electronic structure (see HOMO/LUMO and MEP analysis), is the primary "mechanistic aspect" of its binding interactions.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Diethyl 2-oxomalonate hydrate (B1144303), ¹H NMR, ¹³C NMR, and various 2D NMR techniques are utilized to provide a complete picture of its atomic connectivity and chemical environment. acs.orgunr.edu.ar

The ¹H NMR spectrum of Diethyl 2-oxomalonate hydrate provides distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic peaks are observed:

A triplet at approximately 1.24 ppm, which corresponds to the six protons of the two methyl (CH₃) groups of the ethyl esters. The triplet splitting pattern arises from the coupling with the adjacent methylene (B1212753) (CH₂) protons. acs.org

A quartet at around 4.23 ppm, integrating to four protons, is assigned to the two methylene (CH₂) groups of the ethyl esters. The quartet pattern is a result of coupling with the neighboring methyl protons. acs.org

A broad singlet, which can appear around 6.20 ppm, is attributed to the two protons of the hydrate's hydroxyl (OH) groups. acs.org The broadness of this peak is characteristic of exchangeable protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.24 | Triplet | 6H | -OCH₂CH₃ |

| 4.23 | Quartet | 4H | -OCH₂ CH₃ |

| 6.20 | Broad Singlet | 2H | -C(OH )₂ |

Data obtained in CDCl₃ at 300 MHz. acs.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, the key resonances in CDCl₃ are:

A signal at approximately 14.2 ppm, corresponding to the two equivalent methyl carbons (-OCH₂C H₃). acs.org

A peak around 62.6 ppm is assigned to the two methylene carbons (-OC H₂CH₃). acs.org

A significant downfield signal at about 92.3 ppm represents the central carbon atom bearing the two hydroxyl groups [C (OH)₂], characteristic of a hydrated ketone. acs.org

The carbonyl carbons of the two ester groups (C=O) appear at approximately 169.3 ppm. acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 14.2 | -OCH₂CH₃ |

| 62.6 | -OCH₂ CH₃ |

| 92.3 | C (OH)₂ |

| 169.3 | C =O (ester) |

Data obtained in CDCl₃ at 75 MHz. acs.org

To further confirm the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. unr.edu.ar

COSY spectra would show correlations between the protons of the methyl and methylene groups within the same ethyl fragment, confirming their connectivity.

HSQC experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

¹³C NMR Analysis

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for this purpose. arabjchem.org

For this compound, ESI-MS analysis would be expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ or adducts with ions from the solvent or buffer, such as [M+Na]⁺. rsc.org The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. rsc.org

Fragmentation analysis can provide further structural information. For example, the loss of a water molecule from the hydrate is a likely fragmentation pathway, followed by the loss of ethoxy groups or other characteristic fragments from the diethyl malonate backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups of the hydrate.

Strong absorption bands around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the ester functional groups. ambeed.com

C-O stretching vibrations of the esters and the C-C bonds would appear in the fingerprint region (below 1500 cm⁻¹). ambeed.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl (hydrate) |

| 1730-1750 (strong) | C=O stretch | Ester |

| Below 1500 | C-O stretch, C-C stretch | Fingerprint Region |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. unr.edu.ar For this compound, a single-crystal XRD analysis would confirm the presence of the gem-diol structure, where the central carbonyl group of diethyl 2-oxomalonate has been hydrated. It would also reveal details about the conformation of the ethyl ester groups and the hydrogen bonding network in the crystal lattice, which is crucial for understanding its solid-state properties. researchgate.net This technique provides unequivocal proof of the molecular structure and is considered the gold standard for structural elucidation. unr.edu.ar

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Diethyl 2-oxomalonate Reactions

The electrophilic character of the central carbonyl group in diethyl 2-oxomalonate makes it an ideal substrate for a wide range of catalytic reactions. Future research is heavily invested in moving beyond classical catalysis to more sophisticated and efficient systems that offer superior control over reaction outcomes, particularly stereoselectivity.

A significant area of development is in organocatalysis . Chiral organocatalysts are at the forefront of efforts to achieve high enantioselectivity in reactions involving diethyl 2-oxomalonate. For instance, chiral phosphoric acids (CPAs) have been successfully employed as Brønsted acid catalysts. These catalysts form crucial hydrogen bonds with the ketomalonate, creating a chiral environment that directs the nucleophilic attack, as seen in the kinetic resolution of arylpyrroles. beilstein-journals.org Similarly, amino acid catalysts, such as L-proline, have been shown to catalyze asymmetric aldol-type reactions with diethyl 2-oxomalonate, proceeding through a nucleophilic enamine intermediate. clockss.org The development of novel N-heterocyclic carbene (NHC) catalysts also represents a promising frontier for new annulation strategies. beilstein-journals.org

Beyond organocatalysis, research continues into new metal-based and simple organic catalysts. Lewis acids are known to mediate carbonyl-ene reactions with diethyl 2-oxomalonate. core.ac.uk Simple organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) effectively catalyze Baylis-Hillman reactions, while weak acids such as citric acid have proven effective for condensation reactions with diamines to form heterocyclic structures like quinoxalines at room temperature. wikipedia.orgresearchgate.net The exploration of novel catalysts is geared towards improving yields, reducing reaction times, and, most importantly, achieving high levels of chemo-, regio-, and stereoselectivity.

Table 1: Examples of Catalytic Systems Used in Diethyl 2-oxomalonate Reactions

| Catalyst Type | Specific Catalyst Example | Reaction Type | Purpose/Advantage |

|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Kinetic Resolution | Asymmetric induction, creating a chiral pocket via hydrogen bonding. beilstein-journals.org |

| Organocatalyst | L-Proline | Aldol-type Reaction | Enantioselective C-C bond formation via an enamine intermediate. clockss.org |

| Organocatalyst | DABCO | Baylis-Hillman Reaction | Formation of multifunctional compounds. wikipedia.org |

| Acid Catalyst | Citric Acid | Condensation | Mild conditions for heterocycle (e.g., quinoxaline) synthesis. researchgate.net |

| Lewis Acid | Me₂AlCl | Carbonyl-ene Reaction | Activation of the carbonyl group for reaction with alkenes. core.ac.uk |

| Metal Catalyst | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Oxidation | Synthesis of diethyl 2-oxomalonate from diethyl malonate. acs.orgnih.gov |

Exploration of New Synthetic Transformations and Derivatizations

The unique reactivity of diethyl 2-oxomalonate makes it a powerful tool for constructing complex molecular architectures. Researchers are continuously exploring new ways to harness its potential, leading to the discovery of novel synthetic transformations and derivatizations.

Multicomponent reactions (MCRs) are a key focus, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. Diethyl 2-oxomalonate is an excellent substrate for such reactions. For example, a three-component cascade reaction involving tetrahydroisoquinolines, α,β-unsaturated aldehydes, and diethyl 2-oxomalonate has been developed to produce fused oxazolidines with high chemo- and diastereoselectivity. researchgate.net These processes are highly efficient and atom-economical, aligning with the principles of green chemistry.

Cycloaddition reactions are another fertile ground for innovation. The electron-poor carbonyl group of diethyl 2-oxomalonate makes it a highly active reactant in various pericyclic reactions. wikipedia.org Researchers are exploring novel [3+2] annulations and Staudinger [2+2] cycloadditions. The reaction of imines derived from diethyl 2-oxomalonate with ketenes, for instance, provides access to highly functionalized β-lactams, which are core structures in many antibiotics. preprints.org

Furthermore, new derivatization strategies are expanding the chemical space accessible from diethyl 2-oxomalonate. It is used as a precursor to synthesize a wide array of heterocycles, including:

Quinoxalines: Through condensation with substituted phenylenediamines. arabjchem.org

Imidazolones: By reacting with guanidines. wikipedia.org

Butenolides: Via an initial aldol (B89426) addition with an enamine followed by cyclization. wikipedia.org

β-Lactams: Through cycloaddition approaches. preprints.org

A recent "photo-click" reaction demonstrated that diethyl 2-oxomalonate can react with acylsilanes under visible light to form siloxyketones in excellent yield, opening up new avenues in photochemistry. chemrxiv.org These emerging transformations are crucial for synthesizing novel compounds for applications in medicinal chemistry and materials science. rsc.org

Table 2: Selected Modern Synthetic Transformations Involving Diethyl 2-oxomalonate

| Transformation Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Three-Component Reaction | Tetrahydroisoquinoline, α,β-Unsaturated Aldehyde | Fused Oxazolidine (B1195125) | High efficiency and diastereoselectivity in building complex heterocycles. researchgate.net |

| [2+2] Cycloaddition | Imine derived from Diethyl 2-oxomalonate, Phenylthioacetyl Chloride | β-Lactam | Access to core structures of antibiotic compounds. preprints.org |

| Ene Reaction | Alkene | 1-Hydroxy-1-alkylmalonic Ester | Forms highly functionalized acyclic compounds. core.ac.ukwikipedia.org |

| Condensation/Hydrazone Formation | Hydrazide derivative of Quinoxaline (B1680401) | Hydrazono-malonate | Synthesis of novel compounds with potential biological activity. arabjchem.org |

| "Photo-Click" Reaction | Acylsilane | Siloxyketone | Novel photochemical derivatization under mild, visible-light conditions. chemrxiv.org |

Integration into Flow Chemistry and Automation for Scalable Synthesis

Translating laboratory-scale syntheses into industrial production requires robust, scalable, and efficient processes. The integration of reactions involving diethyl 2-oxomalonate into flow chemistry and automated systems is a key future direction to meet these demands.

Flow chemistry , where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. A notable example is the use of a flow photochemical setup for the "photo-click" reaction between acylsilanes and pyruvate (B1213749) electrophiles like diethyl 2-oxomalonate. chemrxiv.org This approach allows for precise control over irradiation time and reaction conditions, leading to cleaner reactions and easier scalability compared to batch photochemical methods. The development of scalable synthesis methods, such as the oxidation of diethyl malonate using aqueous sodium chlorite (B76162) (NaClO₂), provides a safe and high-yielding route to the starting material, which is crucial for any large-scale application. wikipedia.org

Automation and combinatorial chemistry represent another significant growth area. While specific high-throughput systems for diethyl 2-oxomalonate are still emerging, the principles of automated synthesis are highly applicable. researchgate.net Given its role in multicomponent reactions and the synthesis of diverse heterocyclic libraries for drug discovery, automating these processes would dramatically accelerate the identification of new bioactive compounds. Future research will likely focus on adapting reactions like the synthesis of quinoxaline or β-lactam libraries to automated platforms, enabling the rapid generation and screening of thousands of derivatives.

Advanced Computational Modeling for Predicting Reactivity and Selectivity

In parallel with experimental work, advanced computational modeling has become an indispensable tool for understanding and predicting the behavior of diethyl 2-oxomalonate in chemical reactions. Density Functional Theory (DFT) is increasingly used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide the design of new catalysts and experiments.

Computational studies have been employed to:

Rationalize Reaction Mechanisms: DFT calculations have helped to understand the intramolecular (4+2) annulation of enals, identifying the rate-determining step and key intermediates. beilstein-journals.org

Predict Stereoselectivity: In organocatalyzed reactions, modeling is used to analyze the transition states, explaining why a particular enantiomer or diastereomer is formed preferentially. For example, DFT calculations can rationalize the stereoselectivity in the Staudinger synthesis of β-lactams by analyzing the stability of different zwitterionic intermediates. preprints.org

Guide Catalyst Design: By modeling the interactions between a catalyst and diethyl 2-oxomalonate, such as the crucial hydrogen bonds formed with a chiral phosphoric acid catalyst, researchers can design more effective and selective catalysts. beilstein-journals.org

Understand Reactivity: The electronic properties and reactivity of complex molecules derived from diethyl 2-oxomalonate are investigated using methods like DFT to analyze molecular electrostatic potential surfaces, which highlight chemically reactive regions. researchgate.netarabjchem.org

The synergy between computational modeling and experimental synthesis is a powerful paradigm. By predicting the most promising reaction pathways and catalysts, computational chemistry reduces the amount of empirical experimentation required, saving time and resources while accelerating the pace of discovery in the chemistry of diethyl 2-oxomalonate. acs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing bicyclic pyridazine derivatives using diethyl 2-oxomalonate hydrate?

this compound is used in condensation reactions with methylhydrazine derivatives under anhydrous methanol reflux (3 days, 44% yield). Subsequent saponification with NaOH and acidification yields target compounds. Critical parameters include solvent choice (methanol), temperature control, and reaction duration to avoid side products like 3,5-dioxo analogs .

Q. How should this compound be stored to maintain stability in laboratory settings?

The compound should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year. Solvent-based storage requires inert atmospheres to prevent hydrolysis or oxidation. Stability tests using TLC or HPLC are recommended to monitor degradation .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for verifying keto-enol tautomerism. High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) ensures purity and identifies by-products. X-ray crystallography may resolve ambiguous stereochemistry in cyclized products .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of vapors during reflux. Spills should be neutralized with sodium bicarbonate and rinsed with water. Refer to Safety Data Sheets (SDS) for emergency protocols .

Advanced Research Questions

Q. How can unexpected cyclization products (e.g., 3,5-dioxo pyridazines) be mitigated during synthesis?

Undesired cyclization often arises from competing reaction pathways. Computational modeling (DFT) can predict thermodynamic favorability of intermediates. Experimentally, adjusting substituent electronics (e.g., electron-withdrawing groups on precursors) or using Lewis acid catalysts (e.g., ZnCl₂) may steer selectivity toward 4,5-dioxo products .

Q. What mechanistic insights explain the role of this compound in spiro-lactone formation?

In Lewis acid-promoted reactions, diethyl 2-oxomalonate acts as a diketone donor, enabling nucleophilic ring-opening of cyclopropane derivatives. The mechanism involves aldol condensation followed by intramolecular transesterification. Kinetic studies (e.g., varying acid strength) reveal rate-determining steps in spiro-cycle formation .

Q. How do hydrate morphology and solvent interactions influence the reactivity of this compound?

Although hydrate morphology studies primarily focus on gas hydrates (e.g., methane clathrates), principles of hydrogen-bonding networks and solvent accessibility apply. Polar solvents (e.g., methanol) stabilize the hydrate form, while non-polar solvents may shift equilibrium toward the anhydrous species, altering reaction kinetics .

Q. What strategies resolve contradictions in reported yields for diethyl 2-oxomalonate-mediated syntheses?

Yield discrepancies often stem from trace moisture or impurities in starting materials. Systematic reproducibility studies should include Karl Fischer titration for water content analysis and GC-MS for impurity profiling. Statistical Design of Experiments (DoE) can optimize variables like stoichiometry and catalyst loading .

Q. Can computational tools predict the reactivity of this compound in novel reaction systems?

Molecular dynamics simulations and quantum mechanical calculations (e.g., using Gaussian or ORCA) model transition states and intermediate stability. For example, docking studies with dihydropteroate synthase (DHPS) identify binding motifs for antibiotic design, leveraging the compound’s keto groups for hydrogen bonding .

Q. How does the hydrate form impact the compound’s solubility and bioavailability in biochemical assays?

The hydrate form increases aqueous solubility compared to the anhydrous form, critical for in vitro enzymatic studies (e.g., DHPS inhibition assays). However, in vivo studies may require prodrug strategies (e.g., ester prodrugs) to enhance membrane permeability, as demonstrated in lymphoma treatment research .

Methodological Notes

- Data Presentation : Follow guidelines from Extended Essay Guide (IB, 2016) for consistent chemical nomenclature, SI units, and statistical validation of results .

- Ethical Compliance : Adhere to protocols for laboratory animal welfare when testing derivatives, prioritizing alternatives like in silico models where feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.